Acedoben

Catalog No.
S661396
CAS No.
556-08-1
M.F
C9H9NO3
M. Wt
179.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acedoben

CAS Number

556-08-1

Product Name

Acedoben

IUPAC Name

4-acetamidobenzoic acid

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

InChI

InChI=1S/C9H9NO3/c1-6(11)10-8-4-2-7(3-5-8)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13)

InChI Key

QCXJEYYXVJIFCE-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)O

Solubility

less than 1 mg/mL at 70° F (NTP, 1992)
>26.9 [ug/mL]

Synonyms

4-acetamidobenzoic acid, 4-acetamidobenzoic acid, sodium salt, Acedoben, acetyl-p-aminobenzoic acid, Fibroderm, p-acetamidobenzoic acid, PACBA, para-acetamidobenzoic acid

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)O

Antioxidant and Anti-inflammatory Properties:

  • Acedoben has been shown to act as an antioxidant, scavenging free radicals that can damage cells and contribute to various diseases. Several studies suggest its potential benefits in reducing oxidative stress associated with chronic conditions like heart disease, neurodegenerative diseases, and respiratory disorders [, , ].

Mucolytic Effects:

  • Acedoben can act as a mucolytic agent, helping to loosen and thin mucus secretions in the airways. This property makes it potentially beneficial in managing respiratory conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis [].

Hepatoprotective Effects:

  • Research suggests that Acedoben may offer some protection against liver damage caused by toxins, drugs, and alcohol. Studies have shown its potential in managing conditions like non-alcoholic fatty liver disease and acetaminophen toxicity [, ].

Potential in Psychiatric Disorders:

  • Acedoben has been investigated for its potential role in managing symptoms of psychiatric disorders like schizophrenia and bipolar disorder. Some studies suggest its potential benefits in reducing symptoms like positive and negative symptoms in schizophrenia []. However, more research is needed to confirm these findings and understand the underlying mechanisms.

Other Potential Applications:

  • Acedoben is being explored for its potential benefits in various other areas, including fertility, kidney disease, and HIV/AIDS. However, most of this research is still in the preliminary stages, and further investigation is needed to determine its efficacy and safety in these contexts.

Acedoben itself has limited scientific research dedicated specifically to it. However, it gains significance as a component in certain pharmaceutical preparations []. One such example is inosine pranobex, an antiviral drug where acedoben forms a salt with dimepranol [].


Molecular Structure Analysis

Acedoben's structure consists of a benzene ring with a carboxylic acid group (COOH) attached at one position and an acetamido group (CH₃CONH₂) at another []. The presence of the acetamido group differentiates it from PABA, which has an amino group in its place []. This structural difference likely affects the overall chemical properties of the molecule.


Physical And Chemical Properties Analysis

  • Melting Point: 259-262 °C (decomposition) [].
  • Solubility: Data on solubility is not readily available.
  • Stability: Information on stability is limited, though the presence of an amide group suggests some stability in aqueous environments [].

Mechanism of Action (Not Applicable)

Acedoben itself likely doesn't have a well-defined mechanism of action. However, in the context of inosine pranobex, it's believed to play a supportive role. Inosine pranobex functions as an immunostimulant, and the acedoben component might contribute to this effect through mechanisms that are not yet fully understood [].

  • The presence of an amide group suggests moderate toxicity [].
  • The aromatic ring structure might indicate some degree of flammability [].

Purity

> 95%

Quantity

Milligrams-Grams

Physical Description

P-acetamidobenzoic acid appears as needles or off-white powder. (NTP, 1992)

XLogP3

1.3

LogP

1.31
1.31 (LogP)

Appearance

White to Off-White Solid

Melting Point

493.7 °F (NTP, 1992)
260 dec °C

UNII

04Z20NMK31

Related CAS

29305-16-6 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 12 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 12 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 6 of 12 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

556-08-1

Wikipedia

Acedoben

General Manufacturing Information

Benzoic acid, 4-(acetylamino)-: ACTIVE

Dates

Modify: 2023-08-15

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